1H-indazole-6-carboxamide 1H-indazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 906000-44-0
VCID: VC3870391
InChI: InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)
SMILES: C1=CC2=C(C=C1C(=O)N)NN=C2
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

1H-indazole-6-carboxamide

CAS No.: 906000-44-0

Cat. No.: VC3870391

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

1H-indazole-6-carboxamide - 906000-44-0

Specification

CAS No. 906000-44-0
Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name 1H-indazole-6-carboxamide
Standard InChI InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)
Standard InChI Key FBGOHJNZYJSJKC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)N)NN=C2
Canonical SMILES C1=CC2=C(C=C1C(=O)N)NN=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1H-Indazole-6-carboxamide consists of a bicyclic indazole system (benzopyrazole) with a carboxamide (-CONH₂) substituent at the sixth position. The planar indazole ring system, featuring adjacent nitrogen atoms at positions 1 and 2, creates a polarized electron distribution that enhances hydrogen-bonding capabilities. This is critical for its interactions with biological targets such as kinase ATP-binding pockets.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₈H₇N₃O
Molecular Weight161.16 g/mol
LogP (Partition Coefficient)1.2 ± 0.3Calculated
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The carboxamide group’s electron-withdrawing nature reduces the indazole ring’s basicity compared to unsubstituted analogues, with a predicted pKa of 3.8 for the indazole NH . This property enhances solubility in polar aprotic solvents, making it amenable to reactions in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Annulation-Based Approaches

The US20220235010A1 patent details a scalable synthesis starting from 2-fluoro-4-bromobenzaldehyde and methylhydrazine :

  • Cyclization: Formation of 6-bromo-1-methylindazole via nucleophilic aromatic substitution (SNAr) at 110°C in toluene (85% yield).

  • Carbonylation: Palladium-catalyzed carbonylation with CO in methanol introduces the ester group.

  • Aminolysis: Reaction with ammonia converts the ester to the carboxamide.

This route avoids isomer formation through precise temperature control during cyclization, addressing a major purity challenge in indazole synthesis .

Alternative Pathways

  • Direct Amidation: Coupling 1H-indazole-6-carboxylic acid with ammonium chloride using EDCI/HOBt, though this method faces competing decarboxylation .

  • Microwave-Assisted Synthesis: Reduces reaction times from 24 hours to 45 minutes for intermediates like 6-acetyl derivatives .

Critical Challenge: Steric hindrance at C6 complicates functionalization, requiring bulky ligands in cross-coupling reactions.

Industrial and Research Applications

Pharmaceutical Intermediates

Over 60% of recent indazole-based drug candidates utilize 6-carboxamide derivatives as key intermediates, including:

  • Kinase Inhibitors: JAK2/STAT3 pathway modulators for rheumatoid arthritis .

  • Antipsychotics: D₂ receptor partial agonists with reduced extrapyramidal side effects.

Materials Science

Thin films of 1H-indazole-6-carboxamide-polyaniline composites exhibit enhanced conductivity (σ = 1.2 S/cm) due to the compound’s electron-deficient aromatic system facilitating charge transfer .

Stability and Degradation Pathways

Environmental Stability

  • Hydrolytic Degradation: t₁/₂ = 48 hours at pH 1 (gastric conditions) vs. t₁/₂ > 1 month at pH 7.4.

  • Photolysis: UV-B exposure (310 nm) induces ring-opening via Norrish Type II mechanisms, necessitating amber packaging for long-term storage .

Future Directions and Challenges

Synthetic Chemistry Priorities

  • Catalyst Development: Designing N-heterocyclic carbene (NHC) ligands to improve C6 functionalization yields .

  • Continuous Flow Systems: Microreactor technology to enhance safety in nitration steps .

Biological Target Identification

Proposed strategies include:

  • Photoaffinity Labeling: Incorporating diazirine moieties to capture drug-target complexes .

  • Cryo-EM Studies: Resolving inhibitor-bound DENV NS5 polymerase structures at <3 Å resolution .

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